

# A Technical Guide to Fmoc-Dap(Alloc)-OH: Suppliers, Synthesis Protocols, and Applications

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Compound of Interest		
Compound Name:	Fmoc-Dap(Alloc)-OH	
Cat. No.:	B557064	Get Quote

For researchers and professionals in drug development and peptide chemistry, the use of non-canonical amino acids is a cornerstone of innovation. Among these,  $N\alpha$ -Fmoc- $N\beta$ -allyloxycarbonyl-L-2,3-diaminopropionic acid, commonly known as **Fmoc-Dap(Alloc)-OH**, stands out as a versatile building block. Its unique orthogonal protecting group strategy enables the synthesis of complex peptide architectures such as branched peptides, cyclic peptides, and peptide conjugates, which are crucial for enhancing therapeutic efficacy, stability, and target specificity.[1]

This technical guide provides an in-depth overview of the commercial availability of **Fmoc-Dap(Alloc)-OH**, detailed experimental protocols for its use, and a look into its applications in modern peptide synthesis.

# Commercial Availability and Supplier Specifications

**Fmoc-Dap(Alloc)-OH** (CAS Number: 188970-92-5) is readily available from a variety of chemical suppliers specializing in peptide synthesis reagents.[2][3][4] The quality and purity of the reagent are critical for successful synthesis. Most suppliers offer the compound with a purity of ≥97% or higher, as determined by HPLC. Below is a summary of product specifications from several prominent vendors.



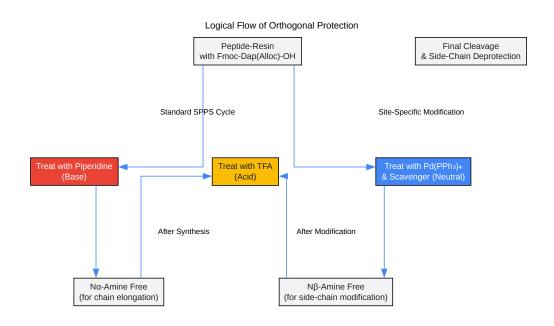
Supplier	Product Number (Example)	Purity Specificatio n	Molecular Formula	Molecular Weight	Storage Temperatur e
Sigma- Aldrich	47546	≥98.5% (HPLC)	C22H22N2O6	410.42	2-8°C
MedChemEx press	HY-W010962	99.59%	C22H22N2O6	410.42	-20°C (1 month), -80°C (6 months)
ChemScene	CS-W011678	≥97%	C22H22N2O6	410.42	4°C
Aapptec	UFO131	Lot-specific (≥98% typical)	C22H22N2O6	410.42	2-8°C
Santa Cruz Biotechnolog y	sc-268063	Lot-specific	C22H22N2O6	410.42	2-8°C
Advanced ChemBlocks	QC11453	≥95%	C22H22N2O6	410.42	2-8°C
GenoChem World	FAA1366	Lot-specific	C22H22N2O6	410.42	2-8°C
ChemPep	180418	Lot-specific	C22H22N2O6	410.42	2-8°C

Note: This table is for illustrative purposes. Product numbers, purity, and availability may vary. Researchers should consult the supplier's Certificate of Analysis for lot-specific data.

# **The Power of Orthogonal Protection**

The utility of **Fmoc-Dap(Alloc)-OH** lies in its orthogonal protection scheme. The N $\alpha$ -Fmoc group is labile to basic conditions (e.g., piperidine), while the N $\beta$ -Alloc group is selectively removed under neutral conditions using a palladium(0) catalyst. This allows for the selective deprotection and modification of the side-chain amine while the peptide remains anchored to the solid support and other protecting groups (like acid-labile tBu) are unaffected.





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Orthogonal protection scheme using Fmoc-Dap(Alloc)-OH.

## **Experimental Protocols**

The following protocols provide a detailed methodology for the incorporation of **Fmoc-Dap(Alloc)-OH** and the subsequent selective deprotection of the Alloc group during solid-phase peptide synthesis (SPPS).

# Protocol 1: Incorporation of Fmoc-Dap(Alloc)-OH via Fmoc-SPPS

This protocol describes the manual coupling of **Fmoc-Dap(Alloc)-OH** to a growing peptide chain on a solid-phase resin (e.g., Rink Amide resin).

Materials:



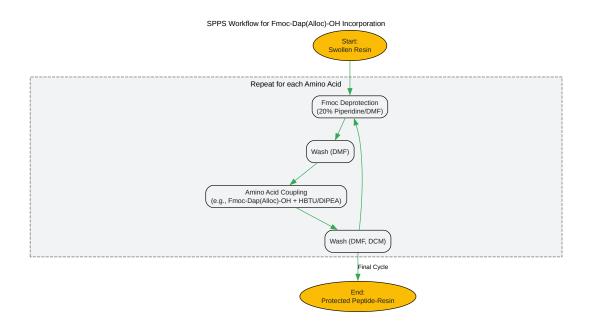
- · Rink Amide resin
- Fmoc-protected amino acids, including Fmoc-Dap(Alloc)-OH
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- 20% (v/v) Piperidine in DMF
- Coupling reagents: e.g., HBTU/HATU or DIC/Oxyma
- N,N-Diisopropylethylamine (DIPEA)
- Solid-phase synthesis vessel and shaker

#### Methodology:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.
- Fmoc Deprotection:
  - Drain the DMF.
  - Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.
  - Drain and add a fresh solution of 20% piperidine/DMF, then shake for 15 minutes.
  - Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Amino Acid Activation & Coupling:
  - In a separate vial, dissolve Fmoc-Dap(Alloc)-OH (3-5 equivalents relative to resin loading) and a coupling activator like HBTU or Oxyma (3-5 equivalents) in DMF.
  - Add DIPEA (6-10 equivalents) or DIC (3-5 equivalents) to the solution to begin preactivation (5-10 minutes).



- Add the activated amino acid solution to the deprotected resin.
- Shake the vessel at room temperature for 1-2 hours.
- Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
- Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
- Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.



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General workflow for Solid-Phase Peptide Synthesis (SPPS).



## **Protocol 2: On-Resin Alloc Group Deprotection**

This protocol details the selective removal of the Alloc protecting group from the Dap side chain, enabling subsequent modification.

#### Materials:

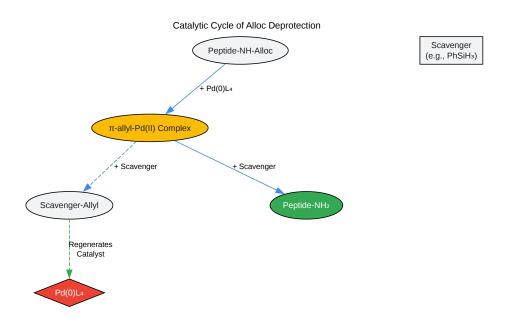
- Peptide-resin containing the Fmoc-Dap(Alloc)-OH residue
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>]
- Allyl scavenger: e.g., Phenylsilane (PhSiH₃), Morpholine, or an amine-borane complex
- Anhydrous, degassed DCM or a DCM/DMF mixture
- Inert gas (Argon or Nitrogen)

#### Methodology:

- Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM for 30 minutes under an inert atmosphere to prevent catalyst oxidation.
- Reagent Preparation: In a separate vial, prepare the deprotection cocktail. Dissolve Pd(PPh<sub>3</sub>)<sub>4</sub> (0.1-0.3 equivalents relative to resin loading) and the scavenger (e.g., 10-20 equivalents of Phenylsilane) in the reaction solvent.
- Deprotection Reaction:
  - Drain the swelling solvent from the resin.
  - Add the deprotection cocktail to the resin.
  - Gently agitate or shake the reaction vessel at room temperature for 1-2 hours. The reaction mixture should be protected from light.
- Washing:
  - Drain the reaction solution.



- Wash the resin thoroughly to remove the palladium catalyst and scavenger byproducts. A
  typical washing sequence is: DCM (5 times), DMF (5 times), and a final wash with DCM (5
  times).
- Confirmation: The successful deprotection of the side-chain amine can be confirmed using a chloranil test.



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Mechanism of Palladium-catalyzed Alloc deprotection.

## Conclusion

**Fmoc-Dap(Alloc)-OH** is an indispensable tool for advanced peptide synthesis. Its commercial availability and the robustness of its orthogonal deprotection chemistry provide researchers with precise control over peptide architecture. By enabling site-specific modifications on a solid



support, this reagent opens the door to the creation of novel peptide-based therapeutics, diagnostics, and research tools with tailored properties and enhanced performance.

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